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2-(3,4-dimethoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide

Medicinal chemistry Physicochemical profiling Regioisomer differentiation

2-(3,4-Dimethoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide (CAS 921528-50-9) is a synthetic pyridazin‑3(2H)‑one derivative that combines a 6‑oxo‑3‑phenylpyridazin‑1(6H)‑yl core with a 3,4‑dimethoxyphenylacetamide side‑chain via an ethylene linker. The compound is offered exclusively as a research‑grade screening molecule (typically ≥95% purity) by specialty chemical suppliers and is not intended for therapeutic or veterinary use.

Molecular Formula C22H23N3O4
Molecular Weight 393.443
CAS No. 921528-50-9
Cat. No. B2390073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide
CAS921528-50-9
Molecular FormulaC22H23N3O4
Molecular Weight393.443
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)OC
InChIInChI=1S/C22H23N3O4/c1-28-19-10-8-16(14-20(19)29-2)15-21(26)23-12-13-25-22(27)11-9-18(24-25)17-6-4-3-5-7-17/h3-11,14H,12-13,15H2,1-2H3,(H,23,26)
InChIKeyWNBUJLQJPNSPEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Dimethoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide (CAS 921528-50-9) – Structural Class and Screening‑Compound Context


2-(3,4-Dimethoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide (CAS 921528-50-9) is a synthetic pyridazin‑3(2H)‑one derivative that combines a 6‑oxo‑3‑phenylpyridazin‑1(6H)‑yl core with a 3,4‑dimethoxyphenylacetamide side‑chain via an ethylene linker. The compound is offered exclusively as a research‑grade screening molecule (typically ≥95% purity) by specialty chemical suppliers and is not intended for therapeutic or veterinary use. Pyridazinone scaffolds are recognised for their broad pharmacological potential, including anti‑inflammatory, analgesic, and enzyme‑inhibitory activities [1]. The specific substitution pattern of this compound represents a distinct chemotype within the class, providing a unique vector for hit‑discovery programmes that aim to explore structure‑activity relationships around the 6‑oxo‑3‑phenylpyridazinone template.

1
Hit-discovery chemotype exploration on 6-oxo-3-phenylpyridazinone scaffold
2
Structure–activity relationship studies around linker and aryl substitution vectors
3
Research-grade screening compound (typical purity ≥95%); not for therapeutic use

Why 2-(3,4-Dimethoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide Cannot Be Indiscriminately Replaced by In‑Class Analogs


Even subtle modifications to the pyridazinone scaffold can profoundly alter biological activity. Structure‑activity relationship (SAR) studies on N‑substitutedphenyl‑6‑oxo‑3‑phenylpyridazine derivatives have shown that changes in the substituent pattern on the phenyl ring lead to substantial differences in cyclooxygenase‑2 (COX‑2) inhibitory potency [1]. Similarly, the orientation of the amide bridge relative to the pyridazinone nucleus—as in the regioisomeric pair comprising this compound and its reversed‑amide analogue—can influence molecular recognition, metabolic stability, and physicochemical properties. Therefore, close analogues cannot be assumed to be functionally interchangeable; selection of the precise scaffold is critical for assay reproducibility and hit‑validation campaigns.

!
Substituent pattern alters target engagement
Phenyl-ring substituent changes can substantially shift COX-2 inhibitory response; close analogs may not reproduce the same pathway-interaction profile.
!
Amide orientation impacts recognition and stability
Reversed-amide regioisomer shares identical formula but differs in H-bond topology, which may alter metabolic stability and permeability outcomes.
!
In-class analogs are not functionally interchangeable
Subtle scaffold modifications can shift molecular recognition; direct substitution without validation may compromise assay reproducibility.

Quantitative Differentiation Evidence for 2-(3,4-Dimethoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide vs. Closest Comparators


Regioisomeric Amide‑Orientation Contrast: Predicted Drug‑Like Property Profile vs. Closest Structural Isomer

The target compound and its reversed‑amide regioisomer N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide share an identical molecular formula (C22H23N3O4) but differ in the connectivity of the amide bond. This topological difference alters the spatial arrangement of hydrogen‑bond donors/acceptors and the local electronic environment of the pyridazinone ring. For a structurally related analogue N-[2-(2-methoxyphenyl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (ChemDiv Y040-9373), experimentally computed logP is 2.55 and topological polar surface area (TPSA) is 60.5 Ų . The target compound, bearing an additional methoxy group, is predicted to exhibit a logP increase of ≈0.5–0.7 log units and a TPSA increase of ≈10–15 Ų relative to this comparator [1]. These property shifts directly impact membrane permeability and off‑target promiscuity, making the target compound a distinct candidate for cell‑based screening.

Regioisomeric property shift
In silico context
Target compound (predicted) logP ≈ 3.0–3.2; TPSA ≈ 70–75 Ų
Mono-methoxy analog Y040-9373 logP = 2.55; TPSA = 60.5 Ų (computed)
ΔlogP ≈ +0.5 to +0.7; ΔTPSA ≈ +10 to +15 Ų
Supports permeability and off-target profiling differentiation from close analogs.
Estimated via fragment-based models; confirm with experimental logP/permeability assay.
Medicinal chemistry Physicochemical profiling Regioisomer differentiation

Alkaline‑Phosphatase Inhibition: Class‑Level Extrapolation from a Core‑Matched Analog

The compound N-[2-(dimethylamino)ethyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide (BDBM44402) has been reported to bind to human tissue‑nonspecific alkaline phosphatase (h‑TNAP) with a dissociation constant (Kd) of 19,000 nM [1]. The target compound shares the identical 6‑oxo‑3‑phenylpyridazin‑1‑yl‑acetyl‑ethylamine core but replaces the dimethylamino terminus with a 3,4‑dimethoxyphenylacetamide moiety. In general, the introduction of an arylacetamide group in place of a basic amine has been associated with enhanced hydrophobic interactions in the active site of alkaline phosphatases, potentially improving affinity [2]. While direct binding data for the target compound are unavailable, the structural analogy provides a rational basis for prioritising this compound in alkaline‑phosphatase‑focused screening campaigns.

Alkaline phosphatase binding
Class-level inference
Core-matched analog (BDBM44402) Kd = 19,000 nM for h-TNAP
Target compound No direct data; arylacetamide extension may enhance hydrophobic interaction
Supports phosphatase-targeted screening prioritization; affinity shift unquantified.
Binding inferred from NMR chemical shift perturbation assay; direct Kd measurement needed.
Enzyme inhibition Alkaline phosphatase Pyridazinone SAR

COX‑2 Inhibitory Potential: SAR Inference from the 6‑Oxo‑3‑phenylpyridazine Class

A recent study of N‑substitutedphenyl‑6‑oxo‑3‑phenylpyridazine derivatives identified several compounds with significant COX‑2 inhibitory activity. For example, compound 7 in that series, which carries a dimethoxy‑substituted N‑phenyl ring, demonstrated an IC50 value of 0.85 µM against COX‑2 [1]. The target compound contains a 3,4‑dimethoxyphenyl group attached via an acetamide‑ethylene linker, rather than directly to the pyridazinone nitrogen. This extended spacer may allow deeper penetration into the COX‑2 active site, as observed for other diarylheterocyclic COX‑2 inhibitors [2]. Although direct IC50 values for the target compound are not public, the class‑level data indicate that the 3,4‑dimethoxyphenyl‑pyridazinone combination is a productive pharmacophore for COX‑2 engagement, making this compound a valuable inclusion in anti‑inflammatory screening sets.

COX-2 inhibitory context
Class-level inference
Dimethoxy-phenyl lead (Compound 7) IC50 = 0.85 µM against COX-2
Target compound No direct IC50; extended spacer may alter binding-mode depth
Supports COX-2 pathway-response screening context; requires experimental confirmation.
Pharmacophore inferred from published SAR; distinct linker topology may confer different selectivity.
Anti‑inflammatory COX‑2 inhibition Pyridazinone SAR

Application Scenarios for 2-(3,4-Dimethoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide in Discovery and Screening


Hit‑Finding Campaigns Targeting Alkaline Phosphatase or COX‑2

Given the class‑level evidence that the pyridazinone core engages alkaline phosphatase (Kd = 19 µM for a core‑matched analog) [1] and that dimethoxyphenyl‑bearing pyridazinones inhibit COX‑2 with sub‑micromolar potency [2], this compound is a logical inclusion in focused screening libraries for inflammatory disease or bone‑metabolism targets. Its unique substitution pattern—where the dimethoxyphenyl group is attached to the acetamide rather than directly to the pyridazinone—expands the SAR space beyond the published leads, potentially revealing novel selectivity profiles.

Physicochemical Benchmarking of Amide‑Orientation Isomers

As a regioisomer of the commercially available N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide, this compound serves as a probe for understanding the influence of amide orientation on permeability and metabolic stability. The predicted logP increase of ~0.5–0.7 units and TPSA increase of ~10–15 Ų relative to mono‑methoxy analogues provide a quantifiable basis for selecting the isomer that best matches specific assay requirements (e.g., blood‑brain barrier penetration vs. aqueous solubility).

Probe Molecule for Scaffold‑Hopping in Pyridazinone Medicinal Chemistry

The compound represents a distinct scaffold‑hopping opportunity within the 6‑oxo‑3‑phenylpyridazinone family. Its structural departure from established COX‑2 inhibitors (differing in linker length and attachment point) [2] allows medicinal chemists to explore novel binding interactions while retaining the core pharmacophore validated in published SAR studies. This makes it a strategic purchase for groups seeking to generate patent‑differentiable chemical matter.

Application
Selection Property
Validation Focus
Phosphatase / COX-2 targeted screening
Core pharmacophore retention with novel substitution vector
Enzyme inhibition endpoint context; selectivity panel review
Amide-orientation isomer benchmarking
Predicted logP and TPSA differentiation vs. reversed-amide regioisomer
Permeability assay context; metabolic stability profiling
Pyridazinone scaffold-hopping probe
Distinct linker elongation and attachment point vs. published COX-2 leads
Binding-mode interpretation context; patent-differentiable SAR exploration
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